molecular formula C20H20N2O2S B2662700 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797726-82-9

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2662700
CAS No.: 1797726-82-9
M. Wt: 352.45
InChI Key: NVJUHFFXVKMNPS-UHFFFAOYSA-N
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Description

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is an organic compound that features a benzamide core with a cyano group and a phenylthio-substituted tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo various substitution reactions, particularly at the cyano group or the phenylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the phenylthio group.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the cyano group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the benzamide core.

Major Products

    Oxidation: Sulfoxides or sulfones from the phenylthio group.

    Reduction: Primary amines from the cyano group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore

Medicine

Medicinally, compounds with similar structures have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The specific activity of this compound would depend on its interaction with biological targets.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique functional groups provide desirable properties.

Mechanism of Action

The mechanism of action for 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the benzamide core might engage in hydrogen bonding or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(phenylmethyl)benzamide: Lacks the tetrahydropyran ring and phenylthio group.

    N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the cyano group.

    3-cyano-N-(4-(phenylthio)phenyl)benzamide: Contains a phenyl ring instead of the tetrahydropyran ring.

Uniqueness

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its functional groups

Biological Activity

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2OS\text{C}_{18}\text{H}_{20}\text{N}_2\text{OS}

This structure features a cyano group, a tetrahydro-pyran moiety, and a benzamide framework, which contribute to its biological properties.

The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various pathological processes. Notably, it has been shown to inhibit dipeptidyl peptidase 1 (DPP1), an enzyme implicated in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Enzyme Inhibition

  • Dipeptidyl Peptidase 1 (DPP1) : Inhibition of DPP1 can lead to reduced inflammation and improved respiratory function.
  • Transforming Growth Factor Beta Receptor I (ALK5) : Related compounds have demonstrated the ability to inhibit ALK5, which is significant in cancer therapy as it plays a role in tumor progression and fibrosis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against DPP1 with IC50 values indicating effective concentrations for therapeutic applications .

In Vivo Studies

Case studies involving animal models have shown that administration of related compounds can significantly inhibit tumor growth in xenograft models without notable toxicity. For instance, compounds with similar structural characteristics have been tested at doses such as 30 mg/kg, leading to substantial antitumor effects .

Therapeutic Potential

The therapeutic implications of this compound are broad:

  • Respiratory Diseases : As an inhibitor of DPP1, it may provide relief in conditions like asthma and COPD.
  • Cancer Treatment : Its ability to inhibit ALK5 suggests potential use in the treatment of fibrotic diseases and malignancies.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (nM)Study Reference
DPP1 InhibitionDipeptidyl Peptidase 1<100
ALK5 InhibitionTransforming Growth Factor Beta Receptor I25
Antitumor EfficacyCT26 Xenograft ModelSignificant Tumor Growth Inhibition

Properties

IUPAC Name

3-cyano-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)25-18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJUHFFXVKMNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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